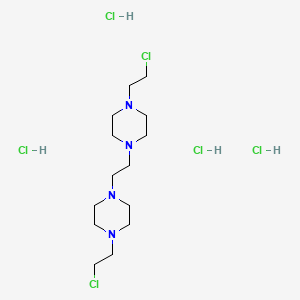
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of piperazine rings and chloroethyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride typically involves the reaction of piperazine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce N-oxides.
Scientific Research Applications
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The piperazine rings may also interact with specific receptors or enzymes, modulating their activity and contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis(2-chloroethyl) ether
- 1,2-Bis(2-chloroethyl)ethane
Uniqueness
1,2-Bis(4-(2-chloroethyl)-1-piperazinyl)ethane tetrahydrochloride is unique due to the presence of piperazine rings, which impart distinct chemical and biological properties. Unlike other similar compounds, it has a higher potential for forming stable complexes with biological molecules, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
60013-26-5 |
|---|---|
Molecular Formula |
C14H32Cl6N4 |
Molecular Weight |
469.1 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-[2-[4-(2-chloroethyl)piperazin-1-yl]ethyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C14H28Cl2N4.4ClH/c15-1-3-17-5-9-19(10-6-17)13-14-20-11-7-18(4-2-16)8-12-20;;;;/h1-14H2;4*1H |
InChI Key |
BFXUEEWMFGNOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)CCCl)CCCl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















